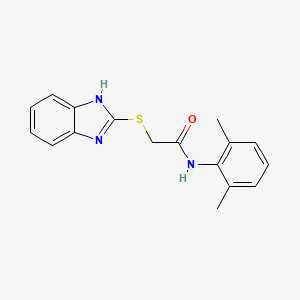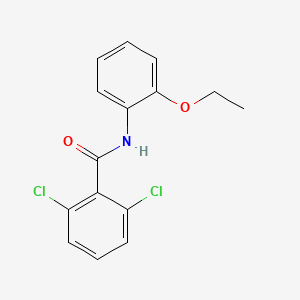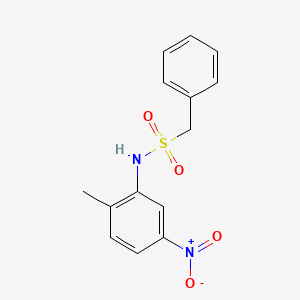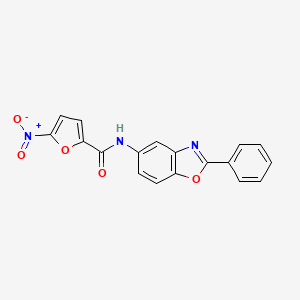
2-(3-formylphenoxy)-N-(3-methylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-formylphenoxy)-N-(3-methylphenyl)acetamide, also known as FMA, is a chemical compound that has been gaining attention in scientific research due to its potential applications in various fields. FMA is a white crystalline solid with a molecular formula of C17H15NO3 and a molecular weight of 281.31 g/mol. In
Applications De Recherche Scientifique
2-(3-formylphenoxy)-N-(3-methylphenyl)acetamide has been studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, 2-(3-formylphenoxy)-N-(3-methylphenyl)acetamide has been shown to have anti-inflammatory, antitumor, and antimicrobial activities. In material science, 2-(3-formylphenoxy)-N-(3-methylphenyl)acetamide has been used as a building block for the synthesis of novel materials with unique properties. In environmental science, 2-(3-formylphenoxy)-N-(3-methylphenyl)acetamide has been studied for its potential as a selective adsorbent for heavy metal ions in water.
Mécanisme D'action
The exact mechanism of action of 2-(3-formylphenoxy)-N-(3-methylphenyl)acetamide is not fully understood, but it is believed to act through the inhibition of certain enzymes and signaling pathways. In particular, 2-(3-formylphenoxy)-N-(3-methylphenyl)acetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. 2-(3-formylphenoxy)-N-(3-methylphenyl)acetamide has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects:
2-(3-formylphenoxy)-N-(3-methylphenyl)acetamide has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that 2-(3-formylphenoxy)-N-(3-methylphenyl)acetamide can inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 2-(3-formylphenoxy)-N-(3-methylphenyl)acetamide has also been shown to have antibacterial activity against both gram-positive and gram-negative bacteria. In animal studies, 2-(3-formylphenoxy)-N-(3-methylphenyl)acetamide has been shown to have anti-inflammatory and analgesic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(3-formylphenoxy)-N-(3-methylphenyl)acetamide in lab experiments is its relatively simple synthesis method, which makes it easily accessible for researchers. 2-(3-formylphenoxy)-N-(3-methylphenyl)acetamide also has a wide range of potential applications, making it a versatile compound for scientific research. However, one limitation of using 2-(3-formylphenoxy)-N-(3-methylphenyl)acetamide is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are many potential future directions for research on 2-(3-formylphenoxy)-N-(3-methylphenyl)acetamide. One area of interest is the development of 2-(3-formylphenoxy)-N-(3-methylphenyl)acetamide-based materials with unique properties, such as improved mechanical strength or electrical conductivity. Another area of interest is the exploration of 2-(3-formylphenoxy)-N-(3-methylphenyl)acetamide's potential as a therapeutic agent for various diseases, such as cancer or inflammatory disorders. Additionally, further studies are needed to fully understand the mechanism of action of 2-(3-formylphenoxy)-N-(3-methylphenyl)acetamide and its effects on various biological systems.
Méthodes De Synthèse
2-(3-formylphenoxy)-N-(3-methylphenyl)acetamide can be synthesized through a multi-step process, starting with the reaction of 3-methylphenol with 2,4-dichlorobenzaldehyde to form 2-(3-methylphenoxy)benzaldehyde. This intermediate compound is then reacted with ethyl acetate and sodium hydroxide to form 2-(3-methylphenoxy)-N-(2-oxoethyl)acetamide. Finally, the formyl group is introduced through the reaction of 2-(3-methylphenoxy)-N-(2-oxoethyl)acetamide with formic acid and acetic anhydride.
Propriétés
IUPAC Name |
2-(3-formylphenoxy)-N-(3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3/c1-12-4-2-6-14(8-12)17-16(19)11-20-15-7-3-5-13(9-15)10-18/h2-10H,11H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFPGCEVNHRTHMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)COC2=CC=CC(=C2)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-{amino[(7-methoxy-4-methyl-2-quinazolinyl)amino]methylene}-4-methylbenzenesulfonamide](/img/structure/B5842695.png)

![N-[2-(acetylamino)phenyl]-2,5-dichlorobenzamide](/img/structure/B5842705.png)
![N-[2-(1H-indol-3-yl)ethyl]-N'-(3-methylphenyl)urea](/img/structure/B5842714.png)

![N'-[(2,3-dimethoxybenzoyl)oxy]-3-nitrobenzenecarboximidamide](/img/structure/B5842744.png)
![2-[(3,4-dimethylbenzoyl)amino]-4,5-dimethoxybenzoic acid](/img/structure/B5842764.png)

![4-oxo-4-{[3-(1-piperidinylcarbonyl)phenyl]amino}butanoic acid](/img/structure/B5842771.png)
